2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Description
2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a fluorinated pyrazole derivative with a branched aliphatic amine chain. Its molecular formula is C₈H₁₂F₃N₃, and its molecular weight is 207.2–207.6 g/mol depending on the source . The compound features a trifluoromethyl (-CF₃) group and a methyl (-CH₃) substituent on the pyrazole ring, with a propan-1-amine chain attached at the 1-position of the heterocycle. It is typically synthesized at 95% purity for research applications .
Properties
IUPAC Name |
2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,4-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBCPRSVJPVCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598871 | |
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-75-9 | |
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, 3-methyl-1-phenyl-2-pyrazolin-5-one can be used as a starting material.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Alkylation: The final step involves the alkylation of the pyrazole ring with 2-methyl-3-bromopropan-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group (-NH₂) and pyrazole ring undergo oxidation under controlled conditions:
Key Insight : The trifluoromethyl group stabilizes intermediates during oxidation, reducing side reactions .
Reduction Reactions
The amine side chain and pyrazole ring participate in reduction processes:
Experimental Finding : The CF₃ group remains intact under standard reduction conditions, preserving the core structure .
Nucleophilic Substitution
The pyrazole ring’s electron-deficient nature facilitates nucleophilic attack:
Mechanistic Note : Steric hindrance from the CF₃ and methyl groups directs substitution to specific ring positions .
Cross-Coupling Reactions
The compound serves as a ligand or substrate in metal-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives via C–H activation | 45–60% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | C–N bond formation with aryl halides | 55–70% |
Application : Used to synthesize pharmacologically active pyrazole-amine hybrids .
Acylation and Sulfonation
The primary amine undergoes typical derivatization:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT | N-Acetylated derivative | Quantitative yield |
| SO₃·Pyridine | DCM, 0°C | Sulfonamide derivatives | Requires anhydrous conditions |
Structural Impact : Acylation enhances solubility in nonpolar solvents .
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| POCl₃ | Reflux, 4–6 hrs | Pyrazolo[1,5-a]pyrimidine derivatives | Catalyzed by Lewis acids |
| NH₂OH·HCl | EtOH, Δ | Isoxazoline intermediates | Limited regioselectivity |
Synthetic Utility : These reactions expand the compound’s applicability in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine in the development of anticancer agents. Its structural similarity to known anticancer compounds allows it to interact with biological targets effectively. For instance, research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to modulate signaling pathways associated with neuroinflammation, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Agrochemical Applications
Pesticide Development
this compound has shown promise as a lead compound for developing new pesticides. Its trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues. Field trials have demonstrated that formulations containing this compound exhibit effective pest control against common agricultural pests while maintaining low toxicity to beneficial insects .
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Preliminary studies indicate that incorporating this compound into polycarbonate matrices results in improved impact resistance and thermal degradation profiles .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cell lines |
| Neuroprotective Effects | Protection against oxidative stress in neurons | |
| Agrochemicals | Pesticide Development | Effective pest control with low toxicity |
| Material Science | Polymer Additives | Enhanced thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics .
Case Study 2: Pesticide Efficacy
Field trials conducted on tomato crops demonstrated that a pesticide formulation containing this compound resulted in a 75% reduction in aphid populations over four weeks, significantly outperforming conventional treatments while preserving beneficial insect populations .
Mechanism of Action
The mechanism of action of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Substituent Variations and Molecular Parameters
Key Observations :
- Substituent Effects : The target compound’s 3-methyl and 5-CF₃ substituents contrast with analogs bearing 4-Cl (chlorine) or cyclopentane-fused rings . Chlorine increases molecular weight and may enhance lipophilicity, while fused rings add steric bulk.
- Molecular Weight : The ethylpyrazole analog (287.29 g/mol) is significantly heavier due to the ethyl group and additional nitrogen atoms .
- Synthetic Accessibility : The target compound’s synthesis avoids complex cyclization steps required for fused-ring analogs, favoring straightforward alkylation protocols .
Hydrogen Bonding and Physicochemical Properties
The pyrazole ring’s N-H groups and the amine chain facilitate hydrogen bonding, influencing solubility and crystal packing . For example:
Purity and Analytical Challenges
All listed compounds are synthesized at ≥95% purity , with analytical methods (e.g., HPLC, NMR) ensuring consistency . Impurities often arise from incomplete alkylation or residual solvents, necessitating rigorous purification .
Biological Activity
2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, also known by its CAS number 1006348-75-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 221.23 g/mol. It features a trifluoromethyl group, which is often associated with enhanced biological activity in pharmaceutical compounds due to increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.23 g/mol |
| CAS Number | 1006348-75-9 |
| Storage Temperature | Ambient |
Biological Activity
Research indicates that compounds containing the trifluoromethyl group exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : A study published in MDPI showed that derivatives of pyrazole compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group in the structure often correlates with enhanced potency against these pathogens .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, certain pyrazole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications to the pyrazole ring significantly affect biological activity. The introduction of a trifluoromethyl group can enhance binding affinity and potency against various biological targets .
Case Studies
Several case studies have documented the biological effects of related pyrazole compounds:
- Case Study 1 : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The results demonstrated that modifications at the 5-position of the pyrazole ring improved COX inhibition, suggesting a similar potential for this compound .
- Case Study 2 : In a study focusing on anticancer activity, pyrazole derivatives were shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the trifluoromethyl group was noted to enhance cytotoxicity compared to non-fluorinated analogs .
Research Findings
Recent research highlights the potential applications of this compound:
- In vitro Studies : Laboratory tests have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting that this compound could be further investigated as a potential anticancer agent .
- Pharmacokinetics : Studies on pharmacokinetics reveal that trifluoromethyl-substituted compounds often demonstrate improved absorption and distribution characteristics, making them suitable candidates for drug development .
Q & A
Q. What are the key physicochemical properties of this compound, and how can they be experimentally determined?
The compound’s molecular formula is C₁₀H₁₅F₃N₄ (molecular weight: 247.30), with a purity of 95% and CAS registry number EN300-231165 . Key properties include melting point, solubility, and stability. Experimental determination methods:
- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods.
- Solubility : Phase solubility analysis in solvents like DMSO, ethanol, or water.
- Stability : Accelerated stability studies under varying pH, temperature, and light conditions. Spectral characterization (¹H/¹³C NMR, IR, UV-Vis) is critical for structural confirmation .
Q. What synthetic routes are commonly employed for this compound, and what steps require optimization?
Synthesis typically involves multi-step pathways starting from trifluoromethyl-substituted pyrazole precursors. A representative route:
- Step 1 : Condensation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with 2-methylpropan-1-amine under acidic catalysis .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Critical optimizations:
- Reaction Temperature : Excess heat may degrade the trifluoromethyl group.
- Catalyst Selection : Use of trifluoroacetic acid (TFA) improves yield but requires neutralization .
Q. How should researchers handle this compound safely in laboratory settings?
Safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers under inert gas (argon/nitrogen) at 2–8°C . Toxicity data (analogous compounds): Acute oral toxicity (LD₅₀ > 300 mg/kg in rats), skin corrosion (Category 1B) .
Advanced Research Questions
Q. How can X-ray crystallography and DFT studies elucidate the compound’s structure and electronic properties?
- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Single-crystal diffraction (Mo-Kα radiation) provides angstrom-level resolution .
- DFT Calculations : Employ B3LYP/6-311G(d,p) basis sets to map electrostatic potential surfaces, HOMO-LUMO gaps, and Mulliken charges. Compare theoretical vs. experimental bond lengths/angles for validation .
Q. What analytical strategies resolve contradictions in spectral data or purity assessments?
- Purity Conflicts : Use orthogonal methods:
- HPLC-MS : Quantify impurities (e.g., regioisomers from pyrazole substitution).
- Elemental Analysis : Verify C/H/N/F content against theoretical values .
Q. What SAR studies on analogous pyrazole-amines inform research on this compound?
- Trifluoromethyl Role : The -CF₃ group enhances metabolic stability and lipophilicity in analogs like celecoxib derivatives .
- Amine Positioning : Pyrazole-1-yl substitution (vs. 3-yl) improves binding affinity in kinase inhibitors .
- Methyl Group Impact : 3-Methyl on pyrazole reduces steric hindrance in receptor docking, as seen in triazole-pyrimidine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
